molecular formula C19H27NO4 B8194829 1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester

Cat. No.: B8194829
M. Wt: 333.4 g/mol
InChI Key: OOWIABLDBGPPCI-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C16H22O4N2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of 1-piperidinecarboxylic acid with 4-(methoxycarbonyl)benzyl chloride under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The use of advanced purification techniques, such as column chromatography, ensures the production of a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Medicine: The compound has potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: It can be utilized in the production of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

  • 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid: This compound has a similar structure but lacks the ester group.

  • 4-(Methoxymethyl)-1-methyl-4-piperidinecarboxylic acid: This compound has a methoxymethyl group instead of the methoxycarbonyl group.

  • 3-[1-(Methoxycarbonyl)-4-piperidinyl]propanoic acid: This compound has a shorter carbon chain compared to the target compound.

Properties

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylphenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(22)20-11-9-15(10-12-20)13-14-5-7-16(8-6-14)17(21)23-4/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWIABLDBGPPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (25 g, 109 mmol) and triethyl phosphate (24.3 ml, 142 mmol) was stirred at 150° C. for 24 h. The resulting mixture was purified by distillation (165-172° C., 1 mmHg) to obtain diethyl 4-(methoxycarbonyl)benzylphosphonate (21.5 g, 69%). To a mixture of diethyl 4-(methoxycarbonyl)benzylphosphonate (20.5 g, 71.5 mmol), 15-crown-5 (1.4 ml, 7.1 mmol) and THF (120 ml) was added sodium hydride (60% in oil, 2.9 g, 71.5 mmol) at 0° C. The mixture was stirred at 0° C. for 0.5 h. A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (11.9 g, 59.6 mmol) in THF (45 ml) was added dropwise to the resulting mixture over period of 10 min at 0° C. The mixture was stirred at room temperature for 20 h. The resulting mixture was poured into ice-water (200 ml) and the whole was extracted with ethyl acetate (100 ml×2). The extracts were washed with 5% aqueous sodium bicarbonate(100 ml), saturated sodium chloride solution (100 ml) successively. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 200 g, ethyl acetate/hexane=1/10) followed by recrystallization from hexane to give tert-butyl 4-(4-methoxycarbonylbenzylidene)piperidine-1-carboxylate (6.9 g, 35%) as a colorless crystalline powder. A mixture of tert-butyl 4-(4-methoxycarbonylbenzylidene)piperidine-1-carboxylate (6 g, 18 mmol) in methanol (150 ml) was hydrogenated over 10% palladium carbon (50% wet, 1 g) for 5 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 90 g, ethyl acetate/hexane=1/10) to obtain the title compound (6.1 g, 100%) as pale yellow oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
100%

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